Dehydro Desloratadine

Description

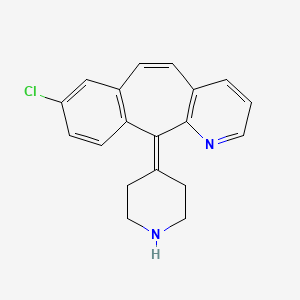

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDQPELJDBELOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150762 | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117811-20-8 | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117811-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydro Desloratadine CAS number and molecular formula

An In-Depth Technical Guide to Dehydro Desloratadine: Synthesis, Characterization, and Application in Pharmaceutical Analysis

Introduction

Dehydro Desloratadine is recognized primarily as a process impurity and potential degradation product of Desloratadine, a potent, long-acting, non-sedating second-generation H1 receptor antagonist.[1][2] Desloratadine itself is the major active metabolite of loratadine and is widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[2][3] In the context of pharmaceutical development and manufacturing, the identification, synthesis, and characterization of impurities like Dehydro Desloratadine are critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview of Dehydro Desloratadine, tailored for researchers, analytical scientists, and drug development professionals.

Core Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers. The key chemical and physical properties of Dehydro Desloratadine are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 117811-20-8 | [1][4][5][6][7][8] |

| Molecular Formula | C₁₉H₁₇ClN₂ | [4][5][6][7] |

| Molecular Weight | 308.8 g/mol | [1][4][6][9] |

| IUPAC Name | 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[1][7]cyclohepta[1,2-b]pyridine | [4][8] |

| Common Synonyms | Desloratadine Impurity C, Desloratadine Dehydro Impurity | [5] |

Synthesis Protocol and Mechanistic Rationale

The availability of pure impurity standards is a prerequisite for the development of robust analytical methods. Dehydro Desloratadine is not a commercial drug but is synthesized as a reference standard for quality control purposes. The following protocol outlines a laboratory-scale synthesis adapted from published procedures.[9]

The core of this synthesis is the reductive deprotection of a protected precursor. The choice of the 2,2,2-trichloroethoxycarbonyl (Troc) group is strategic; it is stable under many reaction conditions but can be selectively removed under mild reductive conditions, which preserves the sensitive tricyclic core of the molecule.

Experimental Protocol: Synthesis of Dehydro Desloratadine[9]

-

Reaction Setup: In a round-bottom flask, combine 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[1][7]cyclohepta[1,2-b]pyridine (0.434 mmol) with acetic acid (0.4 mL).

-

Initial Reduction: Add zinc dust (8.05 mmol) to the mixture. Heat the suspension to 60-70°C with stirring.

-

Scientific Rationale: Zinc dust in the presence of acetic acid acts as a reducing agent. It facilitates the reductive cleavage of the Troc protecting group from the piperidine nitrogen. The acidic medium protonates the intermediate, aiding the reaction.

-

-

Reaction Monitoring & Completion: After approximately 2.5 hours, add a second portion of zinc dust (8.37 mmol) to drive the reaction to completion. Continue heating for another 30 minutes.

-

Workup - Neutralization: Cool the reaction mixture and basify with a 10% aqueous sodium hydroxide (NaOH) solution. This step neutralizes the acetic acid and deprotonates the product, rendering it soluble in organic solvents.

-

Workup - Extraction: Extract the aqueous mixture four times with dichloromethane (CH₂Cl₂). The organic layers are combined.

-

Scientific Rationale: Dichloromethane is an effective solvent for extracting the non-polar free base form of the product from the aqueous phase. Multiple extractions ensure a high recovery yield.

-

-

Washing and Drying: Wash the combined organic extracts once with water to remove residual salts and NaOH. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue using flash column chromatography. A gradient of 5% to 6% methanol (containing ammonia) in chloroform is typically used as the eluent to yield the final product.[9]

-

Scientific Rationale: Flash chromatography separates the desired product from unreacted starting material and other byproducts. The small amount of ammonia in the mobile phase prevents the basic product from streaking on the acidic silica gel, leading to better separation.

-

Caption: Workflow for the synthesis of Dehydro Desloratadine.

Analytical Characterization: HPLC Method for Impurity Profiling

As Dehydro Desloratadine is a critical impurity, its detection and quantification in Desloratadine drug substance and product are mandated by regulatory bodies.[10] High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.

The following method is a representative example for the separation of Desloratadine from its related impurities, including Dehydro Desloratadine.[11] The principle is Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (C18) and the mobile phase is more polar. Dehydro Desloratadine, lacking the polar N-H bond of Desloratadine's piperidine ring (it has a C=C double bond instead within the ring system, although the common impurity structure is an exocyclic double bond), may exhibit different retention behavior. The USP monograph specifically lists "dehydrodesloratadine" as an impurity to be monitored.[10]

Protocol: RP-HPLC Method for Impurity Analysis[11]

-

System Preparation: The HPLC system should consist of an isocratic pump, a UV-Visible detector, and a data acquisition system.

-

Chromatographic Conditions:

-

Column: RP-C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A filtered and degassed mixture of acetonitrile, 0.05 M potassium phosphate buffer, and methanol in a ratio of 48:45:7 (v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 247 nm.

-

Injection Volume: 20 µL.

-

Scientific Rationale: The C18 column provides a non-polar stationary phase suitable for retaining Desloratadine and its impurities. The mobile phase composition is optimized to achieve resolution between the main peak and closely eluting impurity peaks. The phosphate buffer controls the pH, ensuring consistent ionization states of the analytes and thus reproducible retention times. UV detection at 247 nm provides good sensitivity for the aromatic ring system present in these molecules.

-

-

Standard Preparation: Prepare a stock solution of Dehydro Desloratadine reference standard in methanol. Further dilute with the mobile phase to a known concentration (e.g., 0.5 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the Desloratadine drug substance or powdered tablets in methanol. Dilute with the mobile phase to a final concentration suitable for analysis.

-

Analysis: Inject the standard and sample solutions into the chromatograph. Identify the Dehydro Desloratadine peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantification: Calculate the amount of Dehydro Desloratadine in the sample using the peak area response from the sample and the standard.

Caption: Analytical workflow for HPLC-based impurity profiling.

Significance in Pharmaceutical Quality Control

Dehydro Desloratadine is more than a synthetic curiosity; it is a critical quality attribute for Desloratadine API. As a designated Pharmaceutical Analytical Impurity (PAI), it serves several vital functions in drug development[7]:

-

Method Validation: It is used as a reference standard to validate the specificity, linearity, and accuracy of analytical methods designed to assess the purity of Desloratadine.

-

Stability and Stress Testing: By monitoring the formation of Dehydro Desloratadine under forced degradation conditions (e.g., heat, light, acid, base), formulation scientists can understand the degradation pathways of the drug and establish appropriate storage conditions.

-

Process Development: During the optimization of the Desloratadine synthesis, chemists use Dehydro Desloratadine as a marker to identify and minimize reaction conditions that lead to its formation, thereby improving the purity of the final API.

-

Routine Quality Control: Batches of Desloratadine API and finished drug products are tested for the presence of Dehydro Desloratadine to ensure they meet the stringent purity specifications set by regulatory authorities like the USP.[10]

Conclusion

Dehydro Desloratadine, while not pharmacologically active in a therapeutic sense, plays an indispensable role in the pharmaceutical sciences. Its synthesis provides the pure material necessary for the development and validation of robust analytical methods. These methods are subsequently employed to ensure that Desloratadine, a vital anti-allergy medication, is free from unacceptable levels of this and other impurities. A thorough understanding of its chemical properties, synthesis, and analytical behavior is, therefore, essential for any scientist involved in the development, manufacturing, or quality control of Desloratadine.

References

-

PubChem. Dehydro Desloratadine | C19H17ClN2 | CID 15780509. National Center for Biotechnology Information. [Link]

-

ChemWhat. Dehydro Desloratadine CAS#: 117811-20-8. ChemWhat. [Link]

-

GLP Pharma Standards. Desloratadine Dehydro Impurity | CAS No- 117811-20-8. GLP Pharma Standards. [Link]

-

Veeprho. Dehydro Desloratadine | CAS 117811-20-8. Veeprho. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. JOCPR. [Link]

-

Asian Journal of Chemistry. NOTE RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. [Link]

-

Pharmaffiliates. Desloratadine - Impurity D | CAS No : 133284-74-9. Pharmaffiliates. [Link]

-

Trade Science Inc. NEW SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF DESLORATADINE IN PHARMACEUTICAL FORMULATIONS. TSI Journals. [Link]

- Google Patents. CN104610225A - Preparation method of desloratadine.

- Google Patents. WO2004029039A1 - An improved process for the production of desloratadine.

-

Semantic Scholar. Pharmacology of Desloratadine Special Characteristics. Semantic Scholar. [Link]

-

Scribd. USP41 Desloratadine. Scribd. [Link]

-

ResearchGate. Pharmacology of desloratadine: Special characteristics. ResearchGate. [Link]

- Google Patents. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof.

-

PubChem. Desloratadine | C19H19ClN2 | CID 124087. National Center for Biotechnology Information. [Link]

-

PubMed. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. National Center for Biotechnology Information. [Link]://pubmed.ncbi.nlm.nih.gov/11424898/)

Sources

- 1. Dehydro desloratadine | CAS No- 117811-20-8 [chemicea.com]

- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydro Desloratadine | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. store.usp.org [store.usp.org]

- 8. veeprho.com [veeprho.com]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. asianpubs.org [asianpubs.org]

Dehydro Desloratadine: Unraveling Its Formation and Origin in Pharmaceutical Products

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Dehydro Desloratadine, a critical process-related impurity and degradation product of Desloratadine, presents a significant challenge in pharmaceutical development and manufacturing. Its control is imperative for ensuring the safety, efficacy, and stability of Desloratadine drug products. This technical guide provides a comprehensive examination of the origins and mechanisms of Dehydro Desloratadine formation. We will explore its genesis as both a process impurity stemming from the synthesis of the active pharmaceutical ingredient (API) and as a degradant arising from oxidative stress. This whitepaper offers field-proven insights into the causality behind its formation, detailed analytical protocols for its detection and quantification, and robust control strategies to mitigate its presence in the final pharmaceutical formulation.

Introduction: The Imperative of Impurity Profiling

Desloratadine, chemically known as 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a potent, long-acting, non-sedating second-generation antihistamine.[3] It is the primary active metabolite of Loratadine and is widely used for the symptomatic relief of allergic rhinitis and chronic urticaria.[3][4] The quality, safety, and efficacy of any pharmaceutical product are intrinsically linked to the purity of its API. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[2]

Impurities like Dehydro Desloratadine (8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine) are of particular concern.[5] Even at trace levels, such related substances can potentially impact the drug's safety profile or reduce its therapeutic efficacy. This guide focuses specifically on Dehydro Desloratadine, a known impurity that can arise during both the synthesis of Desloratadine and its shelf life due to degradation.[2][6][7] Understanding the pathways of its formation is the first and most critical step in developing effective control strategies.

Chemical Identity and Structure

To understand its formation, we must first visualize the structural difference between the parent molecule, Desloratadine, and the impurity, Dehydro Desloratadine. The transformation involves the removal of two hydrogen atoms from the dihydro-benzo-cyclohepta pyridine ring system, resulting in the formation of a new double bond and a fully aromatic system.

Figure 1: Chemical structures of Desloratadine and its oxidative impurity, Dehydro Desloratadine.

Pathways of Formation: A Dual Origin

Dehydro Desloratadine is unique in that it can be introduced into the final drug product via two distinct pathways: as a process-related impurity from the API synthesis and as a degradation product formed during storage.

Origin 1: Process-Related Impurity in API Synthesis

The synthesis of Desloratadine often starts from its parent compound, Loratadine, through decarbethoxylation, or via other multi-step synthetic routes.[8] Dehydro Desloratadine can arise if:

-

Incomplete Reduction: Synthetic routes involving a reduction step to form the dihydro-cyclohepta ring may be incomplete, leaving behind the more oxidized Dehydro Desloratadine.

-

Oxidation of Intermediates: Certain intermediates in the synthetic pathway may be susceptible to oxidation under the reaction conditions (e.g., elevated temperature, presence of oxidizing agents), leading to the formation of the dehydro analogue.

-

Carryover from Starting Materials: If the starting materials or key intermediates are contaminated with the corresponding dehydro structures, these can be carried through the synthesis to the final API.

Origin 2: Degradation Product in the Drug Product

Multiple studies have conclusively identified Dehydro Desloratadine as a degradation product.[6][7] Forced degradation studies, a cornerstone of stability-indicating method development, reveal the vulnerability of Desloratadine to specific stress conditions.

The primary driver for the formation of Dehydro Desloratadine as a degradant is oxidative stress .[6][7] Desloratadine has been found to degrade significantly under oxidative and thermal stress conditions.[9] This vulnerability can be attributed to the dihydro-benzo-cyclohepta pyridine core, which is susceptible to dehydrogenation to achieve a more stable, fully aromatic state.

Factors that can initiate or accelerate this oxidative degradation in a pharmaceutical formulation include:

-

Excipient Interaction: Certain common excipients can contain reactive impurities (e.g., peroxides in povidone or polyethylene glycol) or metal ion impurities that catalyze oxidation reactions.[7] Compositions with acidic excipients are particularly prone to decomposition.[6][7]

-

Atmospheric Oxygen: Exposure to oxygen, especially when combined with heat or light, can promote autoxidation.

-

pH and Moisture: The stability of Desloratadine can be pH-dependent, and the presence of moisture can facilitate degradative pathways.

Forced degradation studies are essential to confirm this pathway. A typical study would expose a Desloratadine solution to various stressors as outlined in the ICH guidelines.

| Stress Condition | Reagent/Condition | Typical Observation | Reference |

| Oxidative | 3-30% Hydrogen Peroxide (H₂O₂) | Significant degradation , formation of Dehydro Desloratadine and other oxidative degradants. | [9][10][11] |

| Thermal | Dry Heat (e.g., 70-80°C) | Significant degradation , indicating thermal lability that can accelerate oxidation. | [1][9][10] |

| Acid Hydrolysis | 0.1N - 1N HCl | Generally stable or minor degradation. | [1][10][11] |

| Base Hydrolysis | 0.1N - 1N NaOH | Some degradation observed, but typically less than oxidative or thermal stress. | [1][10][11] |

| Photolytic | High-intensity light (e.g., 1.2 million lux hours) | Generally stable or minor degradation. | [1][9][10] |

Table 1: Summary of Desloratadine Behavior under Forced Degradation Conditions.

The consistent and significant degradation observed under oxidative conditions strongly supports the dehydrogenation of Desloratadine to Dehydro Desloratadine as a primary degradation pathway.[9][10]

Analytical Detection and Quantification

A robust, validated, stability-indicating analytical method is crucial for accurately detecting and quantifying Dehydro Desloratadine. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the methods of choice.[9][11]

Sources

- 1. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Dehydro desloratadine | CAS No- 117811-20-8 [chemicea.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. WO2002042290A1 - New desloratadine salts, process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 9. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Dehydro Desloratadine: A Toxicological Profile and Framework for Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Characterizing a Metabolite

In the landscape of pharmaceutical development, the toxicological assessment of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring patient safety. However, the safety evaluation of related substances, such as impurities and metabolites, presents a unique and often more complex challenge. Dehydro Desloratadine, an impurity of the well-characterized second-generation antihistamine Desloratadine, exemplifies this challenge. While extensive toxicological data exists for the parent compound, specific data for Dehydro Desloratadine is notably scarce.[1]

This technical guide provides a comprehensive toxicological profile of Dehydro Desloratadine, not through direct empirical data, but by leveraging the extensive knowledge of its parent compound, Desloratadine. It will lay out a scientifically-grounded framework for its potential toxicological properties and propose a strategic approach for its comprehensive assessment. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals navigating the complexities of impurity profiling and safety assessment.

Dehydro Desloratadine: Structure and Relationship to Desloratadine

Dehydro Desloratadine, chemically known as 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[2][3]cyclohepta[1,2-b]pyridine, is a close structural analogue of Desloratadine.[4][5] The primary structural difference lies in the presence of a double bond in the cyclohepta[1,2-b]pyridine ring system of Dehydro Desloratadine, resulting in a de-hydrogenated form of Desloratadine. This seemingly minor structural modification can have significant implications for the molecule's physicochemical properties, metabolic fate, and, consequently, its toxicological profile.

Diagram: Structural Comparison of Desloratadine and Dehydro Desloratadine

Caption: Structural relationship between Desloratadine and Dehydro Desloratadine.

Toxicological Profile of Desloratadine: A Surrogate Foundation

Given the absence of specific toxicological data for Dehydro Desloratadine, a thorough understanding of the parent compound's safety profile is paramount. Desloratadine, the major active metabolite of loratadine, is a long-acting, non-sedating antihistamine with a well-established safety record.[6][7][8][9][10] Non-clinical data for Desloratadine have revealed no special hazards for humans based on conventional studies of safety pharmacology, repeated dose toxicity, genotoxicity, carcinogenic potential, and toxicity to reproduction and development.[11]

Acute Toxicity

Acute toxicity studies in rodents have demonstrated a low order of acute toxicity for Desloratadine. Oral LD50 values were found to be multiples of a human dose of 5.0 mg/day, specifically 3530 and ≥ 5490 times the daily human dose in mice and rats, respectively.[12]

Repeated-Dose Toxicity

Sub-chronic and chronic toxicity studies in various animal species have shown Desloratadine to be well-tolerated at doses significantly exceeding the recommended human dose.[13] The toxicological profiles of desloratadine and loratadine are similar.[13] The primary toxicity finding of desloratadine is systemic phospholipidosis in organs and systems throughout the body.[13]

Genotoxicity

Desloratadine has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has been found to be non-genotoxic.[11] However, some studies on its parent compound, loratadine, have suggested potential genotoxic effects in human peripheral blood lymphocytes in vitro, indicating the need for careful evaluation of related compounds.[14]

Carcinogenicity

Carcinogenicity studies with Desloratadine have been conducted in mice and rats. In a 2-year dietary study in mice, Desloratadine did not show significant increases in the incidence of any tumors at exposures up to 12 and 27 times the AUC in humans for desloratadine and its metabolite, respectively.[13] Studies with loratadine, which is metabolized to desloratadine, also assessed the carcinogenic risk.[12] A significantly higher incidence of hepatocellular tumors was observed in male rats given 10 mg/kg/day of loratadine and in both sexes at 25 mg/kg/day.[13] The clinical significance of these findings for long-term use of desloratadine is not known.[13]

Reproductive and Developmental Toxicity

Desloratadine has been shown to have no overall effect on rat fertility at exposures significantly higher than in humans.[12] Animal studies do not indicate direct or indirect harmful effects with respect to reproductive toxicity.[11] No teratogenic or mutagenic effects were observed in animal trials with desloratadine.[12] However, at certain doses in rats, there were findings of preimplantation loss and reduced body weight in the offspring.[15]

Safety Pharmacology

Human Safety and Adverse Effects

In clinical trials, Desloratadine is generally well-tolerated. The most common adverse reactions reported in adults and adolescents include pharyngitis, dry mouth, myalgia, fatigue, somnolence, and dysmenorrhea.[17][18][19] Serious hypersensitivity reactions, including anaphylaxis, have been reported rarely.[17][20]

Table 1: Summary of Common Adverse Reactions to Desloratadine (≥2% and greater than placebo)

| Adverse Reaction | Desloratadine 5 mg (%) | Placebo (%) |

| Pharyngitis | 4.1 | 2.0 |

| Dry Mouth | 3.0 | 1.9 |

| Myalgia | 2.1 | 1.8 |

| Fatigue | 2.1 | 1.2 |

| Somnolence | 2.1 | 1.8 |

| Dysmenorrhea | 2.1 | 1.6 |

| Data derived from multiple-dose, placebo-controlled trials in patients with allergic rhinitis.[17] |

Bridging the Data Gap: A Proposed Toxicological Assessment Strategy for Dehydro Desloratadine

The absence of direct toxicological data for Dehydro Desloratadine necessitates a structured and scientifically rigorous approach to its safety assessment. This strategy should be guided by established regulatory frameworks, such as the OECD Guidelines for the Testing of Chemicals.[2][3][21][22][23]

In Silico and In Vitro Assessment

The initial steps in evaluating the toxicological profile of Dehydro Desloratadine should involve non-animal-based methods to predict potential liabilities and guide further testing.

Diagram: Tiered Approach to Toxicological Assessment

Caption: A proposed tiered approach for the toxicological assessment of Dehydro Desloratadine.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Objective: To assess the mutagenic potential of Dehydro Desloratadine by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Materials:

-

Tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA).

-

Dehydro Desloratadine test substance.

-

S9 fraction from induced rat liver for metabolic activation.

-

Positive and negative controls.

-

Minimal glucose agar plates.

-

-

Methodology:

-

Prepare a range of concentrations of Dehydro Desloratadine.

-

In separate tubes, combine the test substance, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).

-

After a pre-incubation period, mix the contents with molten top agar and pour onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

-

Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, typically a two- to three-fold increase.

In Vivo Studies

Should in vitro studies indicate potential for toxicity, or if a more comprehensive profile is required, a tiered approach to in vivo testing should be considered.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Objective: To determine the acute oral toxicity of Dehydro Desloratadine and to obtain information on its hazardous properties.[3]

-

Animals: Healthy, young adult rodents of a single sex (typically females).

-

Methodology:

-

Administer a single oral dose of Dehydro Desloratadine to a group of three animals at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

-

The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

-

Interpretation: The results allow for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.

Conclusion: A Path Forward

The toxicological profile of Dehydro Desloratadine remains largely uncharacterized. However, by leveraging the extensive safety data of its parent compound, Desloratadine, and adhering to established principles of toxicology and regulatory guidelines, a robust framework for its assessment can be established. The proposed tiered approach, beginning with in silico and in vitro methods and progressing to targeted in vivo studies as necessary, provides a scientifically sound and ethically responsible pathway to elucidating the potential risks associated with this impurity. This comprehensive understanding is crucial for ensuring the overall safety and quality of Desloratadine-containing pharmaceutical products.

References

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

-

L2 OECD Guideline For Toxicity | PDF. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

-

Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved January 16, 2026, from [Link]

-

OECD Test Guideline 425. (n.d.). National Toxicology Program (NTP). Retrieved January 16, 2026, from [Link]

-

423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. (n.d.). National Toxicology Program (NTP). Retrieved January 16, 2026, from [Link]

-

In vitro toxicology nonclinical studies. (n.d.). Labcorp. Retrieved January 16, 2026, from [Link]

-

These highlights do not include all the information needed to use DESLORATADINE safely and effectively. See full prescribing inf. (n.d.). DailyMed. Retrieved January 16, 2026, from [Link]

-

Desloratadine | C19H19ClN2 | CID 124087. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]

-

ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - Desloratadine ratiopharm, INN-desloratadine. (n.d.). Retrieved January 16, 2026, from [Link]

-

Pharmacology Review(s). (n.d.). accessdata.fda.gov. Retrieved January 16, 2026, from [Link]

-

DESLORATADINE TABLETS. (2018, October 17). Retrieved January 16, 2026, from [Link]

-

Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Toxicology resources. (n.d.). In Vitro Technologies. Retrieved January 16, 2026, from [Link]

-

In vitro toxicology. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

In Vitro Toxicity Test Services. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

-

Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEETS DESLORATADINE DEHYDRO IMPURITY. (n.d.). Cleanchem Laboratories. Retrieved January 16, 2026, from [Link]

-

Pharmacology of desloratadine: Special characteristics. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

-

SAFETY DATA SHEET Desloratadine Liquid Formulation. (2023, September 30). Organon. Retrieved January 16, 2026, from [Link]

-

Safety evaluation of desloratadine in allergic rhinitis. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

DESLORATADINE: A PRECLINICAL AND CLINICAL OVERVIEW. (n.d.). Retrieved January 16, 2026, from [Link]

-

Desloratadine: A preclinical and clinical overview. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

(PDF) Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Dehydro Desloratadine | C19H17ClN2 | CID 15780509. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Desloratadine Side Effects: Common, Severe, Long Term. (2025, November 17). Drugs.com. Retrieved January 16, 2026, from [Link]

-

Preclinical Pharmacology of Desloratadine, a Selective and Nonsedating Histamine H1 Receptor Antagonist | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

-

Desloratadine (oral route). (2025, December 1). Mayo Clinic. Retrieved January 16, 2026, from [Link]

-

Desloratadine Risks, Warnings, and Complications. (2024, November 6). BuzzRx. Retrieved January 16, 2026, from [Link]

-

Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes. (2014, March 18). PubMed. Retrieved January 16, 2026, from [Link]

-

pharmaceutical genotoxic impurities: Topics by Science.gov. (n.d.). Retrieved January 16, 2026, from [Link]

-

SAFETY DATA SHEET Desloratadine Solid Formulation. (2024, April 6). Organon. Retrieved January 16, 2026, from [Link]

-

Desloratadine - Safety Data Sheet. (2025, December 17). Retrieved January 16, 2026, from [Link]

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Dehydro Desloratadine | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Safety evaluation of desloratadine in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ec.europa.eu [ec.europa.eu]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. organon.com [organon.com]

- 16. | BioWorld [bioworld.com]

- 17. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 18. Desloratadine Side Effects: Common, Severe, Long Term [drugs.com]

- 19. Desloratadine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 20. buzzrx.com [buzzrx.com]

- 21. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 22. scribd.com [scribd.com]

- 23. oecd.org [oecd.org]

Dehydrodesloratadine: A Technical Guide to its Genesis and Characterization as a Key Process Impurity of Desloratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dehydrodesloratadine, a critical process-related impurity encountered during the synthesis of the second-generation antihistamine, Desloratadine. The narrative delves into the likely discovery of this impurity within the context of Desloratadine's development, its chemical synthesis, and extensive characterization using modern analytical techniques. Furthermore, this guide details the pharmacological profile of the parent compound, Desloratadine, to underscore the importance of impurity profiling and control. Methodologies for the detection and quantification of Dehydrodesloratadine are presented, alongside a discussion of the regulatory landscape governing pharmaceutical impurities. This document serves as an in-depth resource for professionals engaged in the research, development, and quality control of antihistaminic drugs.

Introduction: The Emergence of a Second-Generation Antihistamine

The development of second-generation antihistamines marked a significant advancement in the management of allergic conditions. Unlike their predecessors, these agents exhibit high selectivity for the peripheral histamine H1-receptors, thereby minimizing the sedative effects associated with first-generation antihistamines.[1][2] Desloratadine, the active metabolite of loratadine, is a potent and long-acting tricyclic H1-antihistamine with additional anti-inflammatory properties.[3][4][5] Its efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established.[6]

The synthesis of a highly pure active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. During the process development and routine manufacturing of Desloratadine, various process-related impurities and degradation products can arise.[1] One such critical impurity is Dehydrodesloratadine.[7] This guide focuses on the discovery, synthesis, and characterization of this specific impurity, providing a technical framework for its understanding and control.

The Discovery of Dehydrodesloratadine: An Inevitable Consequence of Synthesis

The "discovery" of Dehydrodesloratadine is intrinsically linked to the chemical synthesis of Desloratadine. It is not a compound that was sought for its therapeutic properties but rather one that was identified as an undesirable byproduct during the manufacturing process.[8] The chemical name for Dehydrodesloratadine is 8-Chloro-11-(4-piperidinylidene)-benzo[8][9]cyclohepta[1,2-b]pyridine.[7]

The likely point of its emergence is during the final steps of Desloratadine synthesis, potentially through an oxidation or dehydrogenation reaction of the parent molecule or a closely related intermediate. The presence of such impurities necessitates the development of robust analytical methods to detect and quantify them, ensuring that they are controlled within acceptable limits as defined by regulatory agencies.[10][11]

Chemical Synthesis and Characterization

Understanding the synthesis of Dehydrodesloratadine is crucial for developing strategies to minimize its formation. While multiple synthetic routes to Desloratadine exist, a common pathway for the formation of Dehydrodesloratadine involves the dehydrogenation of the di-hydro-cyclohepta ring system.

Synthesis of Dehydrodesloratadine

A representative laboratory-scale synthesis of Dehydrodesloratadine is outlined below. This process is often used to generate a reference standard for analytical purposes.

Experimental Protocol: Synthesis of Dehydrodesloratadine [12]

-

Reaction Setup: A mixture of 210 mg (0.434 mmol) of 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[8][9]cyclohepta[1,2-b]pyridine and 526 mg (8.05 mmol) of zinc dust in 0.4 mL of acetic acid is prepared in a suitable reaction vessel.

-

Heating: The reaction mixture is heated at 60°-70° C for 2 hours and 20 minutes.

-

Additional Reagent: Another 547 mg (8.37 mmol) of zinc dust is added to the reaction mixture.

-

Continued Reaction: The mixture is heated for an additional 30 minutes.

-

Work-up: The mixture is basified with 10% aqueous NaOH and extracted four times with CH2Cl2.

-

Purification: The combined organic portions are washed once with water, dried over MgSO4, filtered, and concentrated in vacuo.

-

Final Purification: The residue is purified via flash chromatography [5→6% MeOH/NH3 in CHCl3] to yield the title compound.

Physicochemical Properties and Characterization

Dehydrodesloratadine is typically a pale orange to pale brown solid.[8] Its molecular formula is C19H17ClN2, and it has a molecular weight of 308.81 g/mol .[8]

| Property | Value |

| Chemical Name | 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[8][9]cyclohepta[1,2-b]pyridine[7] |

| CAS Number | 117811-20-8[7] |

| Molecular Formula | C19H17ClN2[8] |

| Molecular Weight | 308.81 g/mol [8] |

| Appearance | Pale Orange to Pale Brown Solid[8] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Very Slightly)[8] |

Characterization Techniques:

The structural confirmation and quantification of Dehydrodesloratadine are achieved through a combination of spectroscopic and chromatographic methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the separation and quantification of Dehydrodesloratadine from Desloratadine and other related impurities.[12][13] A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for the definitive identification of the impurity by providing information about its molecular weight and fragmentation pattern.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the precise chemical structure of Dehydrodesloratadine, confirming the presence of the additional double bond in the cyclohepta ring compared to Desloratadine.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Pharmacological Context: The Profile of Desloratadine

To appreciate the significance of controlling impurities like Dehydrodesloratadine, it is essential to understand the pharmacological profile of the parent drug, Desloratadine.

Desloratadine is a selective peripheral histamine H1-receptor antagonist.[1][2] By blocking the action of histamine, it effectively alleviates the symptoms of allergic reactions.[1] Unlike first-generation antihistamines, Desloratadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[3][5]

Mechanism of Action of Desloratadine

The potential pharmacological activity of Dehydrodesloratadine has not been extensively studied, as the primary focus is on minimizing its presence in the final drug product. The assumption is that any structurally related impurity could have its own pharmacological or toxicological profile, which could alter the safety and efficacy of the drug.

Analytical Methods for Detection and Control

The control of Dehydrodesloratadine in Desloratadine drug substance and product is a critical aspect of quality control. Regulatory authorities require robust analytical methods for the quantification of impurities.

Experimental Protocol: HPLC Method for Impurity Profiling [12]

-

Chromatographic System: A liquid chromatograph equipped with a UV detector and a data acquisition system.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, 0.05 M phosphate buffer, and methanol in a ratio of 48:45:7 (v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 247 nm.

-

Injection Volume: 20 µL.

-

System Suitability: The system is checked for theoretical plates, tailing factor, and resolution between Desloratadine and its known impurities.

Regulatory Perspective and Conclusion

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceutical products.[10][11] The International Council for Harmonisation (ICH) provides specific guidance on the qualification of impurities.

The presence of Dehydrodesloratadine must be monitored and controlled to within acceptable limits, which are typically established based on toxicological data and the daily dose of the drug.[1] The development of a stable formulation of Desloratadine also involves minimizing the degradation that could lead to the formation of Dehydrodesloratadine and other impurities.[14]

References

- Chemicea.

- Benchchem.

- Patsnap Synapse.

- Patsnap Synapse.

- BOC Sciences.

- ClinicalTrials.gov.

- Google Patents. WO2002042290A1 - New desloratadine salts, process for their synthesis and pharmaceutical compositions thereof. (n.d.).

- Google Patents. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof. (n.d.).

- Veeprho.

-

USP Store. Dehydro Desloratadine (25 mg) (8-chloro-11-(piperidin-4-ylidene)-11H-benzo[8][9]cyclohepta[1,2-b]pyridine). (n.d.).

- ClinicalTrials.gov.

- PubChem.

- Pharmaffiliates.

- PubMed. Efficacy and safety of desloratadine in the treatment of perennial allergic rhinitis. (n.d.).

- SynThink Research Chemicals.

- CenterWatch.

- SynZeal. Desloratadine EP Impurity A | 298220-99-2. (n.d.).

- Anant Pharmaceuticals Pvt. Ltd.

- Academy of Physicians in Clinical Research. Clinical Trials. (n.d.).. (n.d.).

- Academy of Physicians in Clinical Research. Clinical Trials. (n.d.).

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. scribd.com [scribd.com]

- 3. The pharmacologic profile of desloratadine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desloratadine: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydro desloratadine | CAS No- 117811-20-8 [chemicea.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. veeprho.com [veeprho.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. asianpubs.org [asianpubs.org]

- 13. rjptonline.org [rjptonline.org]

- 14. dergipark.org.tr [dergipark.org.tr]

Dehydro Desloratadine synthesis precursors and intermediates

An In-Depth Technical Guide to the Synthesis of Dehydrodesloratadine: Precursors and Intermediates

Authored by a Senior Application Scientist

Abstract

Dehydrodesloratadine, chemically known as 8-chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a critical reference standard in the pharmaceutical industry.[3][4][5] It serves as a known impurity and degradation product of Desloratadine, an active metabolite of the widely used second-generation antihistamine, Loratadine.[6] The robust quality control (QC) and quality assurance (QA) of Desloratadine manufacturing processes hinge on the accurate identification and quantification of such impurities, making a reliable synthetic source of Dehydrodesloratadine essential for analytical method development, validation, and stability studies.[3] This guide provides a comprehensive overview of the core precursors, pivotal intermediates, and validated synthetic pathways for obtaining Dehydrodesloratadine, grounded in established chemical principles and process logic.

The Strategic Importance of the Tricyclic Core: The Primary Precursor

The synthetic foundation for Dehydrodesloratadine, and indeed for the entire class of tricyclic antihistamines including Loratadine and Desloratadine, is the rigid, fused ring system. The most crucial precursor is the tricyclic ketone, 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one .[1][7][8] This molecule contains the complete carbon skeleton and the necessary chloro- and pyridinyl-moieties, with a ketone at the 11-position that serves as the reactive handle for introducing the piperidylidene group.

Synthesis of the Tricyclic Ketone Precursor

The construction of this ketone is a multi-step process that exemplifies a classic Friedel-Crafts-type intramolecular cyclization. A common industrial route begins with simpler, commercially available building blocks.

Experimental Protocol: Synthesis of 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one [7][9]

-

Step A: Amide Formation & Cyclization Precursor: The synthesis often initiates from a substituted picolinic acid, such as 3-(3-Chlorophenethyl) picolinic acid.[9] This starting material is converted to its acid chloride by reacting with thionyl chloride at 40-50°C.

-

Step B: Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid chloride undergoes an intramolecular cyclization reaction in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), in a suitable solvent like 1,2-dichloroethane at reduced temperatures (0-5°C).[9] This step forms the seven-membered ring, yielding the target ketone.

-

Step C: Alternative Cyclization via Nitrile Hydrolysis & Acylation: An alternative pathway involves the use of 3-(3-chlorophenylethyl)pyridine-2-carbonitrile.[7] This precursor is treated with a superacid, such as trifluorosulfonic acid, at elevated temperatures (e.g., 60°C). The strong acid catalyzes both the hydrolysis of the nitrile and the subsequent intramolecular acylation to form the ketone.

-

Workup and Purification: The reaction is quenched, typically with aqueous acid, followed by neutralization with a base (e.g., 50% aqueous sodium hydroxide) to precipitate the product. The crude ketone is then purified by recrystallization from a solvent mixture like isopropanol/water to yield a pale yellow solid.[7][9]

-

Causality: The choice of a strong Lewis acid (AlCl₃) or a superacid is critical to activate the aromatic ring and drive the electrophilic aromatic substitution reaction that closes the seven-membered ring, a thermodynamically challenging step. The specific positioning of the chloro-substituent and the pyridine nitrogen directs the cyclization to the desired location.

Introduction of the Piperidylidene Moiety: Key Intermediates

With the tricyclic ketone in hand, the next strategic phase is the introduction of the 4-piperidylidene group. This is not a single-step transformation but involves the formation and subsequent modification of a key carbinol intermediate. However, for the direct synthesis of Dehydrodesloratadine, a more streamlined approach involves using a pre-formed piperidylidene structure with a protected nitrogen.

A pivotal intermediate in a documented synthesis is 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[1][2]cyclohepta[1,2-b]pyridine .[10]

-

Expert Insight: The 2,2,2-trichloroethoxycarbonyl (Troc) group is an excellent choice for a protecting group in this context. It is stable under the conditions required to construct the molecule but can be selectively removed under mild reductive conditions (zinc in acetic acid) that do not affect the sensitive exocyclic double bond or the chloro-substituent. This orthogonality is a cornerstone of modern synthetic strategy.

The synthesis of this Troc-protected intermediate itself would typically involve a Wittig-type reaction or a Peterson olefination between the tricyclic ketone and a corresponding piperidone-derived reagent, followed by the introduction of the Troc group.

The Final Deprotection Step: A Direct Synthetic Pathway

A well-documented and efficient route to Dehydrodesloratadine involves the reductive cleavage of the Troc protecting group from the key intermediate identified above.[10] This final step directly yields the target molecule.

Detailed Experimental Protocol: Troc Deprotection

The following protocol outlines the conversion of the N-Troc protected intermediate to Dehydrodesloratadine.[10]

-

Reaction Setup: A mixture of 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[1][2]cyclohepta[1,2-b]pyridine (0.434 mmol) and zinc dust (8.05 mmol) in acetic acid (0.4 mL) is prepared in a reaction vessel.

-

Heating: The reaction mixture is heated to 60-70°C. The progress of the reaction is monitored (e.g., by TLC or HPLC).

-

Additional Reagent: After approximately 2 hours and 20 minutes, an additional portion of zinc dust (8.37 mmol) is added to drive the reaction to completion.[10]

-

Quenching and Extraction: After another 30 minutes, the mixture is cooled and basified with 10% aqueous sodium hydroxide (NaOH). The product is extracted into an organic solvent, typically dichloromethane (CH₂Cl₂). The extraction is repeated multiple times to ensure complete recovery.

-

Purification: The combined organic extracts are washed with water, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum. The resulting residue is purified by flash chromatography to yield Dehydrodesloratadine as a glass.[10]

-

Trustworthiness of the Protocol: This self-validating system relies on the specific and well-understood reactivity of the Troc group with zinc metal in an acidic medium. The excess zinc ensures the reduction is complete, while the basic workup removes the acetic acid and zinc salts, simplifying the subsequent purification. The final chromatographic purification ensures the removal of any unreacted starting material or minor byproducts, yielding a high-purity reference standard.

Data Summary and Visualization

Physicochemical Properties of Key Compounds

For ease of reference, the properties of the core precursor and the final product are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | 31251-41-9 | C₁₄H₁₀ClNO | 243.69 |

| Dehydrodesloratadine (8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine) | 117811-20-8 | C₁₉H₁₇ClN₂ | 308.80 |

(Data sourced from[1][4][8][11])

Reaction Summary Table: Troc Deprotection

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 8-chloro-11-[1-(Troc)-4-piperidylidene)-11H-benzo-[1][2]cyclohepta[1,2-b]pyridine | Zinc (Zn) dust, NaOH (aq.) | Acetic Acid | 60-70°C | ~3 hr | 53% |

(Data sourced from[10])

Visualizing the Synthetic Workflow

Diagrams created using Graphviz provide a clear visual representation of the chemical transformations and logical flow of the synthesis.

Overall Synthetic Strategy

Caption: High-level overview of the synthetic pathway to Dehydrodesloratadine.

Core Reaction Schematics

Caption: Final deprotection step yielding Dehydrodesloratadine.

Conclusion

The synthesis of Dehydrodesloratadine is a well-defined process that relies on established principles of organic chemistry, including intramolecular acylation and robust protecting group strategies. The key to a successful synthesis lies in the efficient construction of the core tricyclic ketone, followed by the strategic introduction and subsequent deprotection of the piperidylidene moiety. The use of an N-Troc protected intermediate provides a reliable and high-yielding pathway to the final product, which is indispensable for ensuring the safety and quality of Desloratadine-based pharmaceutical formulations. This guide provides the foundational knowledge necessary for researchers and drug development professionals to approach the synthesis of this important analytical standard.

References

-

A facile synthesis of 8-chloro-11-(4-fluorophenyl)-6, 11-dihydro-5H-benzo[1][2] cyclohepta [1, 2-b] pyridin-11-ol. (2014). Der Pharma Chemica. Retrieved from [Link]

- Desloratadine-containing formulation stabilized with cyclodextrin. (2008). Google Patents.

-

Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[1][2]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). (2004). Google Patents. Retrieved from

-

In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Desloratadine for Prevention of Obesity and Metabolic Syndrome. (2023). PubMed Central (PMC). Retrieved from [Link]

-

FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. (2010). International Journal of PharmTech Research. Retrieved from [Link]

-

Dehydro Desloratadine (USP). (n.d.). SynZeal. Retrieved from [Link]

-

8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one. (n.d.). PubChem. Retrieved from [Link]

-

CAS No : 117811-20-8 | Product Name : Desloratadine Dehydro Impurity. (n.d.). Pharmaffiliates. Retrieved from [Link]ates.com/en/cas-no-117811-20-8)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Desloratadine Deschloro Impurity | 38092-95-4 | SynZeal [synzeal.com]

- 5. store.usp.org [store.usp.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | 31251-41-9 [chemicalbook.com]

- 8. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | C14H10ClNO | CID 9816260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. benchchem.com [benchchem.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Potential Pharmacological Activity of Dehydrodesloratadine

Preamble: Charting Unexplored Territory in Histamine Receptor Pharmacology

Within the landscape of second and third-generation antihistamines, the therapeutic profiles of loratadine and its principal active metabolite, desloratadine, are well-established. These molecules represent cornerstones in the management of allergic rhinitis and chronic idiopathic urticaria, primarily through their potent and selective inverse agonism of the peripheral histamine H1 receptor.[1][2] However, the pharmacological space surrounding these compounds is not fully elucidated. Dehydrodesloratadine, a known impurity and structural analogue of desloratadine, represents one such unexplored entity.[3][] While currently recognized in a regulatory context as an impurity to be monitored in desloratadine drug products, its structural similarity to a highly active parent molecule compels a thorough investigation into its own potential pharmacological activity.[5][6]

This guide eschews a conventional review of known data—as little exists for Dehydrodesloratadine—and instead adopts a forward-looking, predictive, and methodological framework. We will first establish the comprehensive pharmacological baseline of desloratadine, and from that foundation, hypothesize the potential activities of Dehydrodesloratadine. Critically, this document provides a detailed, actionable research framework, complete with experimental protocols, designed to systematically uncover the binding, functional, and selectivity profile of this intriguing molecule. Our objective is to transform Dehydrodesloratadine from a mere analytical standard into a pharmacologically characterized entity, thereby addressing potential safety implications as an impurity and exploring any unforeseen therapeutic potential.

Caption: H1 Receptor inverse agonism by Desloratadine.

Off-Target Profile

While highly selective, desloratadine has been investigated for activity at other receptors. Notably, some in vitro and in vivo animal studies have indicated a capacity to antagonize muscarinic acetylcholine receptors. [7][8]However, the affinity for muscarinic receptors is substantially lower than for the H1 receptor, and at therapeutic concentrations in humans, clinically significant anticholinergic effects (like dry mouth or sedation) are generally absent. [9][10]This selectivity is a hallmark of third-generation antihistamines.

The Metabolic Context: Distinguishing Metabolites from Impurities

The biotransformation of loratadine is a well-defined pathway that underscores the importance of precise molecular identification.

Caption: Metabolic pathway of Loratadine and the position of Dehydrodesloratadine.

Loratadine is extensively metabolized via cytochromes P450 (CYPs) to form desloratadine. [11]Desloratadine itself is further metabolized, primarily to 3-hydroxydesloratadine, a metabolite that also possesses antihistaminic activity, and is subsequently glucuronidated for excretion. [12][13] Dehydrodesloratadine is not a product of this primary metabolic cascade. It is classified as a process impurity or a potential degradation product, meaning it can arise during the synthesis of desloratadine or during the shelf-life of the final drug product. [5][14]Its presence is a matter of quality control, and its potential biological activity is therefore a safety consideration.

A Proposed Research Framework for Pharmacological Characterization

Given the complete lack of public pharmacological data, a systematic, multi-tiered approach is required to characterize Dehydrodesloratadine. The following framework outlines a logical progression from initial target binding to functional activity and selectivity.

Phase 1: In Vitro Target Engagement and Functional Activity

The primary hypothesis is that Dehydrodesloratadine, due to its conserved tricyclic core and piperidinylidene moiety, may retain affinity for the histamine H1 receptor. The goal of this phase is to confirm this binding and determine its functional consequence.

-

Objective: To determine the binding affinity (Ki) of Dehydrodesloratadine for the human histamine H1 receptor.

-

Causality: This is the foundational experiment. A quantifiable binding affinity is a prerequisite for any potential biological function at the receptor. Without binding, no direct activity is possible.

-

Methodology:

-

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (also known as mepyramine), a standard H1 antagonist radioligand.

-

Dehydrodesloratadine reference standard.

-

Positive Control: Unlabeled Desloratadine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

Prepare serial dilutions of Dehydrodesloratadine and Desloratadine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Pyrilamine (typically at its Kd concentration), and varying concentrations of the test compound (Dehydrodesloratadine) or control (Desloratadine).

-

To determine non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM Desloratadine) to a set of wells.

-

Incubate the plate (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

-

Objective: To determine if Dehydrodesloratadine acts as an agonist, neutral antagonist, or inverse agonist at the H1 receptor.

-

Causality: Binding does not reveal function. The H1 receptor signals via the Gq protein pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). [15]By measuring this signal, we can classify the compound's activity. A decrease in basal signal indicates inverse agonism, while blocking a histamine-induced signal indicates antagonism.

-

Methodology:

-

Materials:

-

CHO or HEK293 cells stably expressing the human H1 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Histamine.

-

Test Compound: Dehydrodesloratadine.

-

Control Inverse Agonist: Desloratadine.

-

-

Procedure:

-

Plate the H1-expressing cells in a 96- or 384-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Inverse Agonism Test: Add serial dilutions of Dehydrodesloratadine or Desloratadine to the cells and measure the fluorescence signal over time using a plate reader (e.g., FLIPR, FlexStation). A dose-dependent decrease in the basal fluorescence signal indicates inverse agonism.

-

Antagonism Test: Pre-incubate the cells with serial dilutions of Dehydrodesloratadine for a set period. Then, challenge the cells with a fixed concentration of histamine (typically the EC₈₀) and measure the peak fluorescence response. A dose-dependent inhibition of the histamine-induced signal indicates antagonism.

-

-

Data Analysis:

-

For inverse agonism, plot the change in basal fluorescence against the drug concentration to determine the IC₅₀.

-

For antagonism, plot the histamine response against the antagonist concentration to determine the IC₅₀. This can be used to calculate the functional inhibition constant (Kb) via the Schild equation if neutral antagonism is observed.

-

-

Phase 2: Selectivity and Preliminary Safety Profiling

Assuming Dehydrodesloratadine is active at the H1 receptor, its selectivity is paramount to predicting its potential therapeutic window and side-effect profile.

-

Objective: To assess the binding affinity of Dehydrodesloratadine for human muscarinic receptor subtypes (M1-M5).

-

Causality: Desloratadine possesses weak but measurable antimuscarinic activity. [9]It is critical to determine if the structural modification in Dehydrodesloratadine alters this off-target profile, as increased muscarinic antagonism could lead to undesirable anticholinergic side effects.

-

Methodology:

-

Approach: Conduct competitive radioligand binding assays as described in Protocol 1.

-

Materials: Use membranes from cells individually expressing each of the five human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

-

Radioligands: Utilize appropriate radioligands for the muscarinic family, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective antagonist.

-

Procedure: Follow the same principles as the H1 binding assay, incubating the receptor-specific membranes with [³H]-NMS and a range of Dehydrodesloratadine concentrations.

-

Data Analysis: Calculate the Ki for each muscarinic subtype.

-

Selectivity Index: Calculate the selectivity by taking the ratio of Ki (Muscarinic) / Ki (H1). A higher ratio indicates greater selectivity for the H1 receptor.

-

Data Synthesis and Potential Implications

The data generated from this framework will allow for a clear classification of Dehydrodesloratadine's pharmacological profile.

| Potential Outcome | Interpretation | Implication |

| High H1 Affinity (Ki < 50 nM) & Inverse Agonism | Potent antihistaminic activity, similar to Desloratadine. | Could be a novel therapeutic agent. Its presence as an impurity contributes to the overall activity of the drug product. |

| High H1 Affinity & Neutral Antagonism | Classic antihistaminic activity, but may lack the anti-inflammatory benefit of inhibiting basal NF-κB signaling. | Potentially a less effective therapeutic agent compared to Desloratadine. |

| Low or No H1 Affinity (Ki > 1 µM) | Pharmacologically inert at the primary target. | As an impurity, it is likely a simple diluent with no contribution to efficacy or H1-mediated safety concerns. |

| High Muscarinic Affinity (e.g., M1/M3 Ki < 100 nM) | Significant potential for anticholinergic side effects (dry mouth, blurred vision, sedation). | If present as an impurity above a certain threshold, it could pose a significant safety risk. |

| Moderate H1 Affinity & High Muscarinic Affinity | "Dirty drug" profile, similar to first-generation antihistamines. | Unlikely to be a viable therapeutic candidate due to the expected side-effect profile. |

Conclusion

Dehydrodesloratadine currently exists in a pharmacological void, defined only by its chemical structure and its status as an impurity. This guide posits that its structural relationship to desloratadine provides a compelling rationale for a full pharmacological investigation. The proposed research framework, grounded in established principles of receptor pharmacology, offers a robust and logical pathway to define its activity. By systematically determining its H1 receptor affinity, functional profile, and muscarinic selectivity, we can definitively assess its potential. The results of such an investigation will have direct implications for the quality control and risk assessment of desloratadine products and could, however unlikely, uncover a molecule with a unique therapeutic profile worthy of further development. The transition from an uncharacterized impurity to a fully understood pharmacological agent is a necessary step for both regulatory safety and scientific discovery.

References

-

Title: Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com Source: Medicine.com URL: [Link]

-

Title: Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method Source: Drug Research URL: [Link]

-

Title: Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites Source: ResearchGate URL: [Link]

-

Title: Metabolism of Loratadine and Further Characterization of Its In V... - Ingenta Connect Source: Ingenta Connect URL: [Link]

-

Title: In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine Source: BMC Pharmacology URL: [Link]

-

Title: A pharmacokinetic profile of desloratadine in healthy adults, including elderly Source: PubMed URL: [Link]

-

Title: Desloratadine: A preclinical and clinical overview | Request PDF Source: ResearchGate URL: [Link]

-

Title: Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans Source: PubMed URL: [Link]

-

Title: In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine Source: BMC Pharmacology and Toxicology URL: [Link]

-

Title: Pharmacology of desloratadine: Special characteristics Source: ResearchGate URL: [Link]

-

Title: Pharmacology of Desloratadine Special Characteristics Source: Semantic Scholar URL: [Link]

-

Title: Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor Source: PubMed URL: [Link]

-

Title: Desloratadine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: desloratadine [Ligand Id: 7157] activity data from GtoPdb and ChEMBL Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: Desloratadine | C19H19ClN2 | CID 124087 Source: PubChem - NIH URL: [Link]

-

Title: In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Desloratadine for Prevention of Obesity and Metabolic Syndrome Source: PMC - PubMed Central URL: [Link]

-

Title: Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor Source: PubMed URL: [Link]

-

Title: What is the mechanism of Desloratadine Citrate Disodium? Source: Patsnap Synapse URL: [Link]

-

Title: Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport Source: PMC - PubMed Central URL: [Link]

-

Title: (PDF) Formulation development and evaluation of desloratadine tablets Source: ResearchGate URL: [Link]

-

Title: Desloratadine: Package Insert / Prescribing Info / MOA Source: Drugs.com URL: [Link]

-

Title: What is the mechanism of Desloratadine? Source: Patsnap Synapse URL: [Link]

-

Title: Desloratadine for Inflammation · Info for Participants · Clinical Trial 2026 Source: withpower.com URL: [Link]

-

Title: H1-antihistamines as antischistosomal drugs: in vitro and in vivo studies Source: PMC - NIH URL: [Link]

-

Title: The pharmacologic profile of desloratadine: a review Source: PubMed URL: [Link]

-

Title: Evaluation of Desloratadine When Used in Patients With Either Allergic Rhinitis or Chronic Idiopathic Urticaria Source: ClinicalTrials.gov URL: [Link]

-

Title: in-vitro evaluation studies of several brands of desloratadine available in karachi, pakistan with application of model dependent & model independent approaches: kinetic models Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

-

Title: Confirmatory Study on the Efficacy and Safety of the Fixed-dose Combination of Desloratadine/Betamethasone Versus Desloratadine Source: ClinicalTrials.gov URL: [Link]

-

Title: Dehydro desloratadine Source: molsyns.com URL: [Link]

-

Title: Dehydro Desloratadine | C19H17ClN2 | CID 15780509 Source: PubChem URL: [Link]

-

Title: Efficacy and safety of desloratadine in the treatment of perennial allergic rhinitis Source: PubMed URL: [Link]

-

Title: Formulation and In-Vitro Evaluation of Mouth Dissolving Strip of Desloratadine by Solvent Casting Method Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: Confirmatory Study on the Efficacy and Safety of the Fixed-dose Combination of Desloratadine/Betamethasone Versus Desloratadine | Clinical Research Trial Listing Source: CenterWatch URL: [Link]

-

Title: Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects Source: PubMed URL: [Link]

-

Title: Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders Source: MDPI URL: [Link]

-